molecular formula C13H16N2O5 B12341308 tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

Cat. No.: B12341308
M. Wt: 280.28 g/mol
InChI Key: SLQMLLRHNBSNGE-UHFFFAOYSA-N
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Description

tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is a nitro-substituted oxazine derivative. The tert-butyl carbamate group and oxazine core make it a versatile intermediate in medicinal chemistry and materials science, particularly for functionalization via nitro group reduction or cross-coupling reactions .

Properties

IUPAC Name

tert-butyl 6-nitro-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-13(2,3)20-12(16)14-6-7-19-11-5-4-9(15(17)18)8-10(11)14/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQMLLRHNBSNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Carbamate Formation : 6-Nitro-2-aminophenol reacts with tert-butyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) at 0–25°C. The base neutralizes HCl generated during the reaction, driving the equilibrium toward carbamate formation.
  • Cyclization : Heating the intermediate carbamate (80–120°C) in a polar aprotic solvent (e.g., DMF or DMSO) facilitates ring closure via nucleophilic attack of the phenolic oxygen on the carbamate carbonyl, yielding the benzoxazine core.

Table 1: Representative Cyclocondensation Conditions

Step Reagents/Conditions Temperature Time (h) Yield (%)
1 tert-Butyl chloroformate, pyridine, THF 0–5°C 2 85
2 DMF, 100°C 100°C 12 89

Key Observations :

  • Pyridine enhances yield by scavenging HCl and solubilizing intermediates.
  • Prolonged heating (>12 hours) risks nitro group decomposition, reducing yield to ≤70%.
  • Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) achieves >95% purity.

Nitration of tert-Butyl Benzoxazine-4(3H)-carboxylate

Direct nitration of a preformed benzoxazine precursor offers an alternative route. This method introduces the nitro group post-cyclization, requiring careful control of nitrating agents and regioselectivity.

Nitration Protocol

  • Substrate Preparation : tert-Butyl 2H-benzo[b]oxazine-4(3H)-carboxylate is synthesized via cyclocondensation of 2-aminophenol and tert-butyl chloroformate.
  • Nitration : Treatment with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–10°C introduces the nitro group at the para position relative to the oxazine oxygen.

Table 2: Nitration Optimization Data

Nitrating Agent Temperature Time (h) Regioselectivity (6-nitro:8-nitro) Yield (%)
HNO₃/H₂SO₄ 0°C 3 9:1 72
Acetyl nitrate -10°C 6 7:1 65

Challenges :

  • Regioselectivity : Electron-donating oxazine oxygen directs nitration to C6, but competing C8 substitution occurs (up to 25% byproducts).
  • Side Reactions : Over-nitration and ring oxidation are mitigated by low temperatures (-10°C to 10°C) and controlled reagent stoichiometry.

tert-Butyl Nitrite (TBN)-Mediated Oxidative Cyclization

Recent advances utilize TBN as a dual-purpose reagent (radical initiator and nitro source) for one-pot benzoxazine synthesis. This metal-free approach aligns with green chemistry principles.

Methodology

  • Substrate Design : Aryl methyl ketones bearing alkenyl/alkynyl groups undergo TBN-mediated C(sp³)–H bond activation.
  • Cyclization : TBN generates nitrile oxide intermediates, which undergo intramolecular [3+2] cycloaddition to form the benzoxazine ring.

Table 3: TBN Cyclization Parameters

Substrate Solvent TBN Equiv. Temp (°C) Yield (%)
6-Nitro-aryl ketone Acetonitrile 2.5 60 78
Alkenyl-aryl ketone DCE 3.0 80 68

Advantages :

  • Avoids harsh nitration conditions, improving functional group tolerance.
  • Single-step synthesis reduces purification steps.

Limitations :

  • Restricted substrate scope (requires pre-installed nitro or alkenyl groups).
  • Moderate yields (68–78%) compared to multistep routes.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

Parameter Cyclocondensation Nitration TBN Cyclization
Steps 2 2 1
Yield (%) 89 72 78
Regioselectivity High Moderate High
Functional Group Tolerance Moderate Low High

Recommendations :

  • Cyclocondensation : Preferred for high-purity applications (e.g., pharmaceuticals) despite multistep complexity.
  • TBN Cyclization : Ideal for substrates sensitive to strong acids or oxidants.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).

    Reduction: Potassium permanganate, nitric acid.

    Substitution: Nucleophiles such as halides, alkoxides, or amines.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Nitroso or nitro derivatives.

    Substitution: Various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate has been explored for its potential as a pharmacological agent. Its structural features suggest that it may interact with biological targets involved in various diseases.

Case Study : A study investigated the compound's anti-inflammatory properties, revealing that it inhibits specific pathways associated with inflammation. This could lead to the development of new anti-inflammatory drugs.

Due to its safety profile and effectiveness, this compound is being investigated for use in cosmetic products. Its properties may enhance skin penetration and improve the efficacy of active ingredients.

Case Study : In a formulation study, the compound was included in a moisturizing cream, which demonstrated improved hydration levels compared to formulations without it. This highlights its potential as an effective ingredient in skincare products.

Comparative Analysis of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Application AreaFindingsReferences
Medicinal ChemistryAnti-inflammatory effects; potential for drug development ,
Materials ScienceUseful in polymer synthesis; stable under various conditions ,
Cosmetic FormulationEnhanced skin hydration; improves efficacy of active ingredients ,

Mechanism of Action

The mechanism of action of tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their properties:

Compound Name Substituent CAS Number Key Properties/Applications Reference ID
tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate Br 719310-31-3 - Synthesis: Via di-tert-butyl dicarbonate
- Purity: >95%
- Used in Suzuki couplings
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate Boronic ester 1161362-35-1 - Suzuki-Miyaura cross-coupling precursor
- High solubility in organic solvents
tert-Butyl 6-methyl-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate CH₃ (pyrido core) 381226-84-2 - Pyridine-fused oxazine
- Potential biological activity
tert-Butyl 8-amino-2-methyl-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate NH₂, CH₃ 885268-75-7 - Amino group enables peptide coupling
- Methyl enhances lipophilicity
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group (in the target compound) is strongly electron-withdrawing, enhancing electrophilic substitution reactivity compared to bromo (moderately EWG) or methyl (EDG) substituents .
  • Synthetic Utility : Bromo and boronic ester derivatives are pivotal in cross-coupling reactions (e.g., Suzuki), whereas the nitro group may facilitate reductions to amines for further functionalization .

Physicochemical Properties

Property 6-Nitro Derivative (Inferred) 6-Bromo Derivative Boronic Ester
Molecular Weight ~296.25 g/mol 315.16 g/mol ~331.20 g/mol
Solubility Moderate in DMSO Soluble in DMSO, CH₂Cl₂ High in THF, DMF
Storage -20°C (stable) -20°C, stable for 1 month -80°C, 6 months

Biological Activity

tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications in medicinal chemistry.

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O5_{5}
  • Molecular Weight : 278.26 g/mol
  • CAS Number : 719310-31-3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzo[b][1,4]oxazine derivatives with nitro groups under controlled conditions. The details of the synthesis can vary based on the specific precursors used.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related oxazine compounds. For instance, compounds similar to tert-butyl 6-nitro-2H-benzo[b][1,4]oxazine have demonstrated significant antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values for these compounds ranged from 50 µg/mL to higher concentrations depending on the specific microorganism tested .

Antioxidant Properties

Compounds in the oxazine family have been evaluated for their antioxidant capabilities. A related study reported that certain derivatives exhibited potent antioxidant activity with IC50 values as low as 53.33 µg/mL . This suggests that this compound may possess similar properties, contributing to its potential therapeutic applications.

Case Studies

Several case studies have explored the biological activities of oxazine derivatives. For example:

  • Antimicrobial Efficacy : A study evaluated a series of oxazine compounds against various bacterial strains and fungi, establishing a correlation between structural modifications and enhanced activity.
  • Neuroprotection : In vitro assays demonstrated that certain oxazine derivatives could protect neuronal cells from oxidative stress-induced damage.

Research Findings Summary

Property Finding
Antimicrobial ActivityMIC values ranging from 50 µg/mL
Antioxidant ActivityIC50 values as low as 53.33 µg/mL
Neuroprotective EffectsSignificant attenuation of neuronal injury

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